Dimethyl citraconate

Catalog No.
S625881
CAS No.
617-53-8
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl citraconate

CAS Number

617-53-8

Product Name

Dimethyl citraconate

IUPAC Name

dimethyl (E)-2-methylbut-2-enedioate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+

InChI Key

WQEXBUQDXKPVHR-SNAWJCMRSA-N

SMILES

CC(=CC(=O)OC)C(=O)OC

Synonyms

(2E)-2-Methyl-2-butenedioic Acid Dimethyl Ester; (E)-2-Methyl-2-butenedioic Acid Dimethyl Ester; Mesaconic Acid Dimethyl Ester; Dimethyl Methylfumarate; NSC 226153

Canonical SMILES

CC(=CC(=O)OC)C(=O)OC

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)OC
  • Organic synthesis: As a reactive ester, DMC can be used as a building block for the synthesis of more complex molecules.
  • Biomedical research: Some studies suggest DMC might have potential uses in developing new drugs or treatments, although the specific mechanisms are still under investigation.
  • Polymers: DMC may be useful in the development of new polymers with specific properties.

Organic Synthesis:

Dimethyl citraconate plays a role as a valuable building block in organic synthesis, particularly for the preparation of complex molecules. Its reactive double bonds and ester functionalities allow for diverse chemical transformations, including:

  • Michael addition reactions: These reactions involve the addition of a nucleophile to the α,β-unsaturated carbonyl system of dimethyl citraconate, leading to the formation of new carbon-carbon bonds. This approach is employed in the synthesis of various heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials .
  • Decarboxylation reactions: Removal of the carboxyl group from dimethyl citraconate through decarboxylation reactions yields unsaturated ketones, which are further utilized in the synthesis of various organic molecules with diverse applications .

Polymer Chemistry:

Dimethyl citraconate has been explored for its potential in the field of polymer chemistry. Its unique structure offers the possibility of developing:

  • Biodegradable polymers: By incorporating dimethyl citraconate into polymer chains, researchers aim to create materials that can degrade under biological conditions, addressing environmental concerns associated with traditional plastics .
  • Functional polymers: Modifying the structure of dimethyl citraconate allows for the introduction of specific functionalities into polymers, enabling them to exhibit desired properties such as conductivity or responsiveness to external stimuli .

Material Science:

The potential applications of dimethyl citraconate extend to the field of material science. Studies have investigated its use in the development of:

  • Flame retardants: The presence of unsaturated bonds in dimethyl citraconate contributes to its flame-retardant properties, making it a potential candidate for incorporating into various materials to enhance their fire resistance .
  • Antimicrobial coatings: Research suggests that dimethyl citraconate might exhibit antimicrobial activity, leading to its potential application in developing coatings for surfaces that require protection against microbial growth .

XLogP3

0.6

Other CAS

617-54-9

Wikipedia

Dimethyl citraconate

General Manufacturing Information

2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)-: INACTIVE

Dates

Modify: 2023-08-15

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